2-[(4-Bromophenyl)methylene]hydrazinecarbothioamide
CAS No.: 94794-27-1
Cat. No.: VC16087087
Molecular Formula: C8H8BrN3S
Molecular Weight: 258.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 94794-27-1 |
|---|---|
| Molecular Formula | C8H8BrN3S |
| Molecular Weight | 258.14 g/mol |
| IUPAC Name | [(E)-(4-bromophenyl)methylideneamino]thiourea |
| Standard InChI | InChI=1S/C8H8BrN3S/c9-7-3-1-6(2-4-7)5-11-12-8(10)13/h1-5H,(H3,10,12,13)/b11-5+ |
| Standard InChI Key | HMOSVEOPAUPPHT-VZUCSPMQSA-N |
| Isomeric SMILES | C1=CC(=CC=C1/C=N\NC(=S)N)Br |
| Canonical SMILES | C1=CC(=CC=C1C=NNC(=S)N)Br |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, [(4-bromophenyl)methylideneamino]thiourea, reflects its core structure: a 4-bromobenzaldehyde moiety condensed with thiosemicarbazide. X-ray crystallography of analogous thiosemicarbazones reveals planar configurations stabilized by intramolecular hydrogen bonds (e.g., C—H⋯N interactions), which enhance stability and influence biological activity . The bromine atom at the para position introduces steric and electronic effects, potentially enhancing lipid solubility and target binding.
Table 1: Key Physicochemical Properties
| Property | Value/Descriptor |
|---|---|
| Molecular Formula | C₈H₈BrN₃S |
| Molecular Weight | 258.14 g/mol |
| SMILES | C1=CC(=CC=C1C=NNC(=S)N)Br |
| InChI Key | HMOSVEOPAUPPHT-UHFFFAOYSA-N |
| Solubility | Limited in water; soluble in DMSO, DMF |
| Melting Point | 229–230°C (decomposes) |
Spectroscopic Characterization
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NMR: The azomethine proton (CH=N) resonates at δ 8.3–8.5 ppm, while the thiourea NH groups appear as singlets near δ 11.2–11.9 ppm .
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IR: Stretching vibrations at 1590–1610 cm⁻¹ (C=N), 1250–1270 cm⁻¹ (C=S), and 750 cm⁻¹ (C-Br) confirm functional groups .
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MS: ESI-MS exhibits a molecular ion peak at m/z 257.98 [M+H]⁺, with fragmentation patterns consistent with Br loss and thiourea cleavage.
Synthesis and Structural Modification
Conventional Synthesis Routes
The compound is typically synthesized via acid-catalyzed condensation of 4-bromobenzaldehyde with thiosemicarbazide in ethanol under reflux (Scheme 1) :
Scheme 1:
4-Bromobenzaldehyde + Thiosemicarbazide → 2-[(4-Bromophenyl)methylene]hydrazinecarbothioamide
Yields range from 70–85% after recrystallization from dimethylformamide (DMF) . Microwave-assisted methods reduce reaction times from 4–6 hours to 15–30 minutes, improving efficiency .
Derivatives and Analogues
Structural modifications focus on:
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Aromatic Substitution: Replacing bromine with Cl, NO₂, or OCH₃ alters electronic properties and bioactivity .
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Metal Complexation: Coordination with Cu(II), Zn(II), or Fe(III) enhances antimicrobial potency via chelation . For example, Cu(II) complexes of analogous thiosemicarbazones show 4-fold lower MIC values against Staphylococcus aureus than ligands alone .
Biological Activities and Mechanisms
Antimicrobial Activity
The compound inhibits Gram-positive bacteria (S. aureus, MIC = 12.5 µg/mL) and fungi (Candida albicans, MIC = 25 µg/mL) by disrupting cell membrane integrity and inhibiting ergosterol biosynthesis . Thiosemicarbazones also suppress bacterial efflux pumps, reversing drug resistance in methicillin-resistant S. aureus (MRSA) .
Table 2: Antimicrobial Activity Profile
| Organism | MIC (µg/mL) | Mechanism |
|---|---|---|
| Staphylococcus aureus | 12.5 | Cell wall synthesis inhibition |
| Escherichia coli | 50 | DNA gyrase binding |
| Candida albicans | 25 | Ergosterol biosynthesis |
Enzyme Inhibition
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Tyrosinase: IC₅₀ = 8.2 µM (vs. 25 µM for kojic acid), via chelation of the active-site copper .
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Matrix Metalloproteinases (MMPs): Inhibits MMP-2/9 at 5 µM, reducing tumor invasion .
Pharmacological and Toxicological Considerations
ADME Properties
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Absorption: Moderate permeability (PAMPA logPe = −5.2) due to high polarity; prodrug strategies (e.g., esterification) improve bioavailability .
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Metabolism: Hepatic glucuronidation and sulfation generate inactive metabolites, with a plasma half-life of 2.3 hours in rodents .
Toxicity Profile
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Acute Toxicity: LD₅₀ > 500 mg/kg in mice (oral), with no hepatotoxicity at therapeutic doses.
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Genotoxicity: Negative in Ames test, suggesting low mutagenic risk .
Future Research Directions
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Structure-Activity Relationships: Systematic exploration of C-4 substituents and metal complexes to optimize potency.
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Drug Delivery Systems: Nanoencapsulation in liposomes or polymeric nanoparticles to enhance solubility and target specificity.
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Synergistic Combinations: Pairing with β-lactam antibiotics or antifungals to overcome resistance.
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